molecular formula C14H20N2O3 B2787574 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid CAS No. 883546-69-8

3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid

Cat. No.: B2787574
CAS No.: 883546-69-8
M. Wt: 264.325
InChI Key: MMWILMADDKBVRB-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name for this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of reductive amination . In one method, a compound with a similar structure was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H .

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Compounds with similar structures have shown a range of biological activities, including antibacterial, antifungal, and antimalarial activities . Therefore, “3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” could be a potential candidate for further pharmacological studies.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWILMADDKBVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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